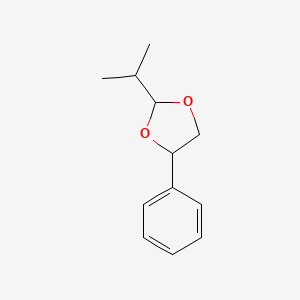
2-Isopropyl-4-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-phenyl-1,3-dioxolane is an organic compound with the molecular formula C12H16O2. It belongs to the class of 1,3-dioxolanes, which are cyclic acetals formed from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes an isopropyl group and a phenyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
2-Isopropyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of an acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Isopropyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Scientific Research Applications
2-Isopropyl-4-phenyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-phenyl-1,3-dioxolane involves its role as a protecting group for carbonyl compounds. It forms a stable cyclic acetal, which protects the carbonyl group from nucleophilic attack and other reactions. The stability of the acetal can be attributed to the electron-donating effects of the isopropyl and phenyl groups, which stabilize the dioxolane ring .
Comparison with Similar Compounds
2-Isopropyl-4-phenyl-1,3-dioxolane can be compared with other similar compounds, such as:
2-Ethyl-4-phenyl-1,3-dioxolane: Similar structure but with an ethyl group instead of an isopropyl group.
2,2-Dimethyl-4-phenyl-1,3-dioxolane: Contains two methyl groups instead of an isopropyl group.
2-Octyl-4-phenyl-1,3-dioxolane: Features an octyl group instead of an isopropyl group.
These compounds share similar chemical properties but differ in their steric and electronic effects, which can influence their reactivity and applications.
Biological Activity
2-Isopropyl-4-phenyl-1,3-dioxolane is a compound belonging to the 1,3-dioxolane family, which has garnered interest for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a dioxolane ring structure that is known for its stability and versatility in chemical reactions. The presence of isopropyl and phenyl substituents enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. In particular, studies have shown that compounds similar to this compound can effectively inhibit the growth of various pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of 1,3-Dioxolane Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 625 µg/mL |
| Candida albicans | Significant activity noted | |
| Pseudomonas aeruginosa | Notable activity at higher concentrations | |
| Escherichia coli | No significant activity observed |
The compound exhibited excellent antifungal activity against Candida albicans, with some derivatives showing promising antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Studies suggest that certain 1,3-dioxolane derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Synthesis and Evaluation : A study synthesized several new dioxolane derivatives and evaluated their biological activities. Among these, this compound demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and antifungal activity against Candida albicans .
- Mechanistic Insights : Another investigation focused on the mechanism of action of dioxolane derivatives in cancer cells. The study revealed that these compounds could inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability .
Properties
CAS No. |
55668-34-3 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-phenyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
InChI Key |
LYTZYXJGLNHQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















